

Application Notes and Protocols: Lipase-Catalyzed Synthesis of Isoniazid

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Compound of Interest

Compound Name: Ethyl isonicotinate

Cat. No.: B042127

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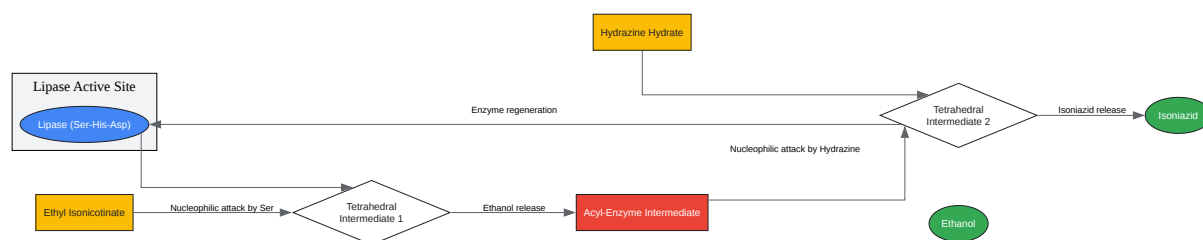
For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (isonicotinic acid hydrazide) is a cornerstone in the treatment of tuberculosis.[1] Traditional chemical synthesis routes can be hazardous, energy-intensive, and expensive, often utilizing harsh chemicals like 4-cyanopyridine.[2][3] The enzymatic synthesis of isoniazid, employing lipases, presents a greener and milder alternative.[1][4] This document provides detailed protocols and data for the lipase-catalyzed synthesis of isoniazid from **ethyl isonicotinate** and hydrazine hydrate, focusing on the use of immobilized lipases such as Novozym 435. Lipases, typically known for ester hydrolysis, can catalyze aminolysis reactions in non-aqueous media to form amide bonds.[2][5]

Reaction Principle

The enzymatic synthesis of isoniazid involves the hydrazinolysis of **ethyl isonicotinate**, catalyzed by a lipase. The reaction proceeds via an acyl-enzyme intermediate. First, the lipase's active site (containing a Ser-His-Asp catalytic triad) activates the **ethyl isonicotinate** to form a tetrahedral intermediate, which then collapses to release ethanol and form an acyl-enzyme complex.[2][6] Subsequently, hydrazine hydrate, acting as a nucleophile, attacks the acyl-enzyme intermediate, leading to the formation of another tetrahedral intermediate.[2] Finally, deacylation releases isoniazid and regenerates the free enzyme.[2]



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Caption: Mechanism of lipase-catalyzed isoniazid synthesis.

Quantitative Data Summary

The following tables summarize the conversion rates and reaction conditions for the enzymatic synthesis of isoniazid using different lipase preparations.

Table 1: Conversion of **Ethyl Isonicotinate** to Isoniazid with Different Lipase Catalysts

Catalyst	Support	Reaction Time (h)	Conversion (%)	Reference
Novozym 435 (CALB)	Acrylic Resin	10	~25	[2][7]
Novozym 435 (CALB)	Acrylic Resin	24	52	[3]
MNPs/APTES/GLU/CALB	Magnetic Nanoparticles	10	~18	[2][7]
OCSIL/CALB	Octyl-silica	10	~18	[2]
Reaction without catalyst	-	12	3-5	[2]

CALB: *Candida antarctica* Lipase B; MNPs: Magnetic Nanoparticles; APTES: 3-aminopropyltriethoxysilane; GLU: Glutaraldehyde; OCSIL: Octyl-silica support.

Table 2: Optimized Reaction Conditions for Isoniazid Synthesis using Novozym 435

Parameter	Value	Reference
Substrate Concentration	3.33×10^{-4} mol/cm ³ (each)	[3]
Enzyme Loading	1.67×10^{-3} g/cm ³	[3]
Solvent	1,4-Dioxane	[2][3]
Temperature	Milder temperatures (specific optimum not detailed)	[2][4]
Agitation	Not specified	

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the lipase-catalyzed synthesis of isoniazid.

Protocol 1: Enzymatic Synthesis of Isoniazid

This protocol describes the general procedure for the synthesis of isoniazid using an immobilized lipase.

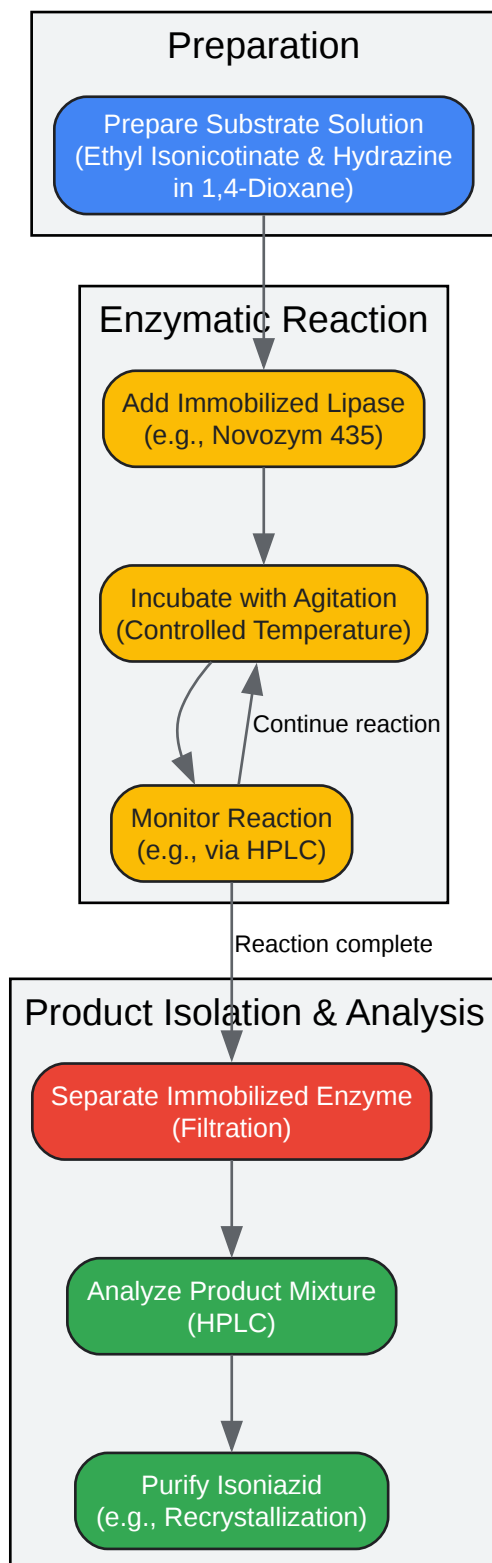
Materials:

- **Ethyl isonicotinate**
- Hydrazine hydrate
- Immobilized lipase (e.g., Novozym 435)
- 1,4-Dioxane (solvent)
- Batch reactor with temperature and agitation control
- HPLC system for analysis

Procedure:

- **Reaction Setup:** In a batch reactor, prepare a 30 mL solution of 1,4-dioxane containing equimolar quantities of **ethyl isonicotinate** and hydrazine hydrate (e.g., 3.33×10^{-4} mol/cm³ each).[3]
- **Enzyme Addition:** Add the immobilized lipase (e.g., Novozym 435 at a concentration of 1.67×10^{-3} g/cm³) to the reaction mixture.[3]
- **Reaction Conditions:** Maintain the reaction at a constant temperature (studies suggest temperatures around 60°C for similar lipase-catalyzed amidations, though specific optimization for isoniazid may be required) with agitation for a specified duration (e.g., 24 hours).[8][9]
- **Sampling:** Periodically withdraw samples from the reaction mixture for analysis.
- **Enzyme Recovery:** After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

- Product Analysis: Analyze the concentration of isoniazid and the remaining **ethyl isonicotinate** in the samples using HPLC.[2]



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Caption: Experimental workflow for isoniazid synthesis.

Protocol 2: HPLC Analysis of Isoniazid Synthesis

This protocol outlines a method for the quantitative analysis of the reaction mixture.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC)
- C18 reverse-phase column (e.g., Lichrosphere 100 RP-18, 5 μ m, 250 x 4 mm)[4]
- UV detector

Chromatographic Conditions:

- Mobile Phase: Methanol:Water (70:30 v/v)[4]
- Flow Rate: 0.8 mL/min[4]
- Detection Wavelength: 273 nm[4]
- Temperature: 25°C[4]

Procedure:

- Sample Preparation: Dilute the reaction samples with the mobile phase.
- Injection: Inject a known volume of the prepared sample into the HPLC system.
- Data Acquisition: Record the chromatogram and integrate the peak areas for **ethyl isonicotinate** and isoniazid.
- Quantification: Calculate the concentrations of the analyte based on a standard calibration curve. The retention times for isoniazid and **ethyl isonicotinate** are approximately 4.61 and 2.56 minutes, respectively, under these conditions.[2]

Discussion

The use of immobilized lipases, particularly Novozym 435, has demonstrated feasibility for the synthesis of isoniazid.[2][3] Enzymatic synthesis offers high regioselectivity and operates under milder conditions compared to traditional chemical methods.[8][9] However, conversion rates can vary significantly based on the enzyme preparation and reaction conditions. Further optimization of parameters such as temperature, enzyme loading, and substrate molar ratios could lead to improved yields. The reusability of the immobilized enzyme is a key factor for the economic viability of this process on an industrial scale. The development of novel immobilization techniques, such as using magnetic nanoparticles, offers advantages in terms of enzyme separation and recovery.[2][7]

Conclusion

The lipase-catalyzed synthesis of isoniazid from **ethyl isonicotinate** is a promising green alternative to conventional chemical routes. The protocols and data presented here provide a foundation for researchers to explore and optimize this enzymatic transformation. Further studies focusing on enhancing enzyme stability, improving conversion yields, and developing continuous flow processes will be crucial for the industrial application of this technology in pharmaceutical manufacturing.

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